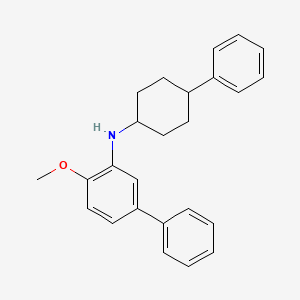
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE belongs to the arylcyclohexylamine class of compounds and has a similar chemical structure to ketamine and phencyclidine (PCP). Since its discovery, MXE has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been studied extensively in the research community for its potential therapeutic applications. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have anxiolytic, antidepressant, and analgesic properties. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has also been studied for its potential use in treating addiction and withdrawal symptoms. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for opioid addiction.
Mécanisme D'action
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine acts as a non-competitive NMDA receptor antagonist. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine binds to the PCP site on the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in glutamate release and neuronal excitability. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have a wide range of biochemical and physiological effects. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to increase heart rate, blood pressure, and body temperature. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also affects the respiratory system, causing shallow breathing and respiratory depression at high doses. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has been shown to have neuroprotective properties, protecting against ischemic brain injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several advantages for lab experiments. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine is relatively easy and inexpensive to synthesize, making it accessible for researchers. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has a unique pharmacological profile, making it a valuable tool for studying the NMDA receptor and the glutamate system. However, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several limitations. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine also has the potential for abuse, making it difficult to control in laboratory settings.
Orientations Futures
There are several future directions for (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine research. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has potential as a treatment for opioid addiction, and further research is needed to explore this potential. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may also have potential as a treatment for depression and anxiety, and further research is needed to explore this potential. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may also have potential as a neuroprotective agent, and further research is needed to explore this potential. Finally, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine may have potential as a tool for studying the NMDA receptor and the glutamate system, and further research is needed to explore this potential.
Conclusion
In conclusion, (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine acts as a non-competitive NMDA receptor antagonist and affects the serotonin and dopamine systems, leading to its anxiolytic and antidepressant properties. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has several advantages and limitations for lab experiments, and there are several future directions for (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine research. (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine has the potential to be a valuable tool for studying the NMDA receptor and the glutamate system and may have potential as a treatment for opioid addiction, depression, and anxiety.
Méthodes De Synthèse
(4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine can be synthesized through a two-step process. The first step involves the condensation of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-3-phenylpropanenitrile. The second step involves the reduction of the nitrile group using lithium aluminum hydride to produce (4-methoxy-3-biphenylyl)(4-phenylcyclohexyl)amine.
Propriétés
IUPAC Name |
2-methoxy-5-phenyl-N-(4-phenylcyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-27-25-17-14-22(20-10-6-3-7-11-20)18-24(25)26-23-15-12-21(13-16-23)19-8-4-2-5-9-19/h2-11,14,17-18,21,23,26H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYUJVVXQJRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-phenyl-N-(4-phenylcyclohexyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

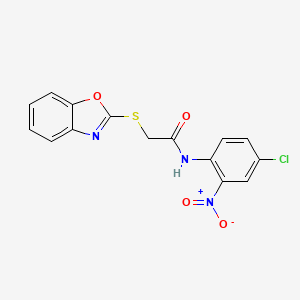
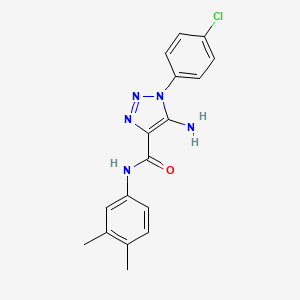
![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
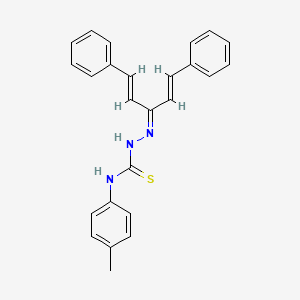
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
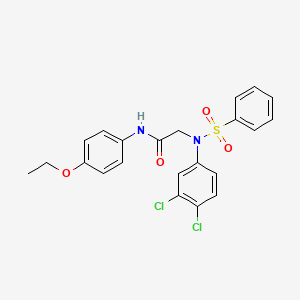
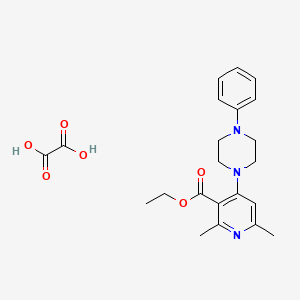
![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)
